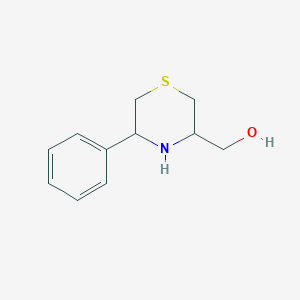
(5-Phenylthiomorpholin-3-yl)methanol
Overview
Description
“(5-Phenylthiomorpholin-3-yl)methanol” is a chemical compound with the CAS Number: 1315366-00-7 . It has a molecular weight of 209.31 . The IUPAC name for this compound is (5-phenyl-3-thiomorpholinyl)methanol .
Molecular Structure Analysis
The molecular formula of “(5-Phenylthiomorpholin-3-yl)methanol” is C11H15NOS. The InChI code for this compound is 1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 .Scientific Research Applications
Chemical Synthesis and Catalysis :
- In the context of chemical synthesis, furan-2-yl(phenyl)methanol derivatives, which may include compounds like (5-Phenylthiomorpholin-3-yl)methanol, have been utilized in aza-Piancatelli rearrangement reactions. These reactions, catalyzed by In(OTf)3, facilitate the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is characterized by good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012).
Molecular Structure and Hydrogen Bonding Studies :
- Compounds such as bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and bis[1,8-bis(dimethylamino)naphth-2-yl]methanol have been studied for their structural and hydrogen bonding characteristics. These studies, utilizing X-ray, NMR, and IR techniques, provide insights into the molecular behavior and interactions of these compounds (A. F. Pozharskii et al., 2010).
Bioreduction of Ketones :
- In the field of biocatalysis, research has been conducted on the asymmetric bioreduction of bulky ketones to alcohols using microbial cells. This includes the synthesis of enantiomerically pure alcohols like (R)- and (S)-1-phenyl-1-(2-phenylthiazol-5-yl)-methanol, demonstrating the potential application of (5-Phenylthiomorpholin-3-yl)methanol in enantioselective synthesis (Sébastien Roy et al., 2001).
Synthesis of Cyclopentenones :
- Another application in organic synthesis involves the use of furan-2-yl(phenyl)methanol derivatives in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives using phosphomolybdic acid as a catalyst (B. Reddy et al., 2012).
Liquid Crystal Properties and Electrochemistry :
- Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, which can be structurally related to (5-Phenylthiomorpholin-3-yl)methanol, have been synthesized and characterized for their liquid crystal behaviors and electrochemical properties. These studies contribute to the understanding of materials science and electrochemistry (Haiying Zhao et al., 2013).
Crystal Structure Analysis :
- The synthesis and structural analysis of various compounds, such as phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, provide valuable insights into their crystal structures, offering potential applications in materials science and drug design (Srinivas Anga et al., 2014).
properties
IUPAC Name |
(5-phenylthiomorpholin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-6-10-7-14-8-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFUIBSJCDOJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CS1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylthiomorpholin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)
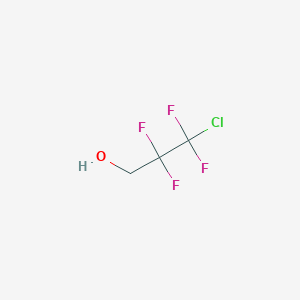
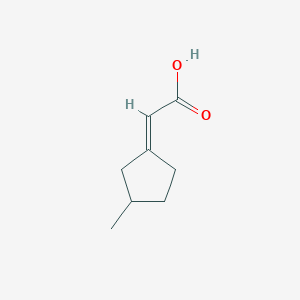
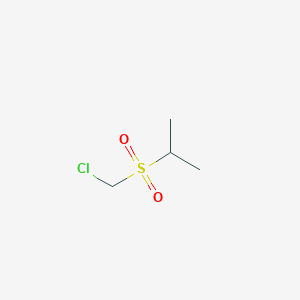

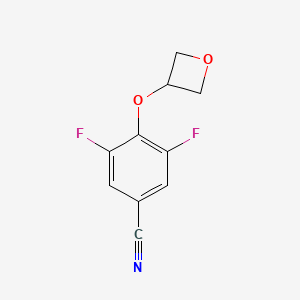
![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)
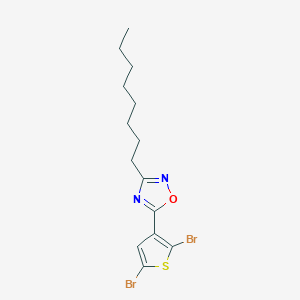
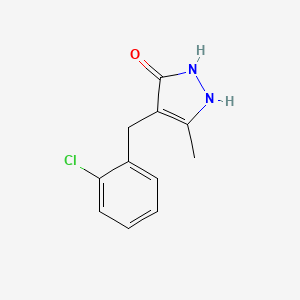
![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
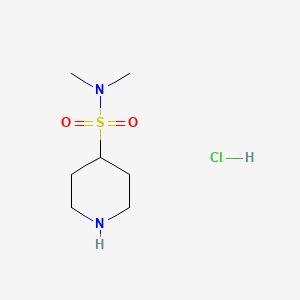
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)